molecular formula C11H15NO B8781518 N-Phenethylpropionamide CAS No. 6283-04-1

N-Phenethylpropionamide

Cat. No.: B8781518
CAS No.: 6283-04-1
M. Wt: 177.24 g/mol
InChI Key: IABUULYQQIHCIL-UHFFFAOYSA-N
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Description

N-Phenethyl-N-phenylpropionamide (CAS: 1890117-43-7) is an analytical reference standard with structural similarities to synthetic opioids, particularly fentanyl derivatives. Its molecular formula is C₁₇H₁₉NO (molecular weight: 253.3 g/mol). It is stored at -20°C and requires careful handling to avoid degradation .

Properties

CAS No.

6283-04-1

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-(2-phenylethyl)propanamide

InChI

InChI=1S/C11H15NO/c1-2-11(13)12-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,13)

InChI Key

IABUULYQQIHCIL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenethylpropionamide, typically involves the reaction of phenethylamine with propionyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amine group of phenethylamine and the carbonyl group of propionyl chloride .

Industrial Production Methods

the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment .

Chemical Reactions Analysis

Types of Reactions

N-Phenethylpropionamide, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Phenethylpropionamide, is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Phenethylpropionamide, involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the effects of natural opioids, leading to analgesic and euphoric effects. The molecular targets include the mu, delta, and kappa opioid receptors, which are involved in pain modulation and reward pathways .

Comparison with Similar Compounds

N-Phenethyl-N-phenylpropionamide vs. Fentanyl Derivatives

Compound : N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propionamide (CAS: 437-38-7)

  • Molecular Formula : C₂₂H₂₈N₂O
  • Key Features :
    • Core structure of fentanyl, a potent synthetic opioid.
    • Incorporates a piperidinyl group and phenethyl chain , enhancing receptor binding affinity.
    • Pharmacological Use: Controlled substance with strict handling protocols due to high potency (98–102% purity) and risk of toxicity .

Comparison :

Parameter N-Phenethyl-N-phenylpropionamide Fentanyl Derivative (CAS 437-38-7)
Molecular Weight 253.3 g/mol 352.5 g/mol
Substituents Phenethyl, phenyl Piperidinyl, phenethyl
Pharmacological Role Research intermediate Potent opioid analgesic
Handling Requirements Research-only, -20°C storage Extreme caution; avoid inhalation

N-Phenethylpropionamide lacks the piperidinyl moiety critical for fentanyl’s μ-opioid receptor affinity, reducing its direct pharmacological potency .

This compound vs. Piperidinylpropionamide Analogues

Compound : N-Phenyl-N-(piperidin-4-yl)propionamide (from enkephalin analog studies)

  • Key Features :
    • Synthesized via propionyl chloride treatment under basic conditions.
    • Designed as enkephalin analogs for pain modulation studies.
    • Structural flexibility from the piperidine ring enhances blood-brain barrier penetration .

Compound : N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (CAS: 61086-18-8)

  • Molecular Formula : C₁₆H₂₄N₂O₂
  • Application : Pharmaceutical intermediate with a methoxymethyl group improving solubility .

Comparison :

Parameter This compound Piperidinylpropionamide Analogues
Key Substituent Phenethyl Piperidinyl (+ methoxymethyl)
Synthetic Route Fentanyl byproduct Propionyl chloride amine acylation
Bioactivity Uncharacterized opioid-like Targeted enkephalin receptor binding
Solubility Limited (requires solvent optimization) Enhanced via methoxymethyl group

Piperidinyl derivatives exhibit tailored receptor interactions, whereas this compound’s role is primarily synthetic .

This compound vs. Alkyl-Substituted Propionamides

Compound : N-Butyl-3-phenylpropionamide (CAS: 10264-11-6)

  • Molecular Formula: C₁₃H₁₉NO
  • Application : Industrial chemical with moderate toxicity (requires skin/eye protection) .

Comparison :

Parameter This compound N-Butyl-3-phenylpropionamide
Substituent Phenethyl Butyl
Molecular Weight 253.3 g/mol 205.3 g/mol
Use Case Pharmaceutical research Industrial applications
Hazard Profile Research-grade precautions Moderate dermal/ocular hazards

The phenethyl group in this compound confers structural similarity to opioids, unlike the simpler alkyl chain in N-butyl derivatives .

Key Research Findings

  • Synthetic Relevance : this compound’s role as a fentanyl byproduct underscores its importance in opioid synthesis pathways .
  • Safety Profiles : Unlike fentanyl derivatives, this compound lacks extreme toxicity but requires stringent storage (-20°C) to maintain stability .

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